An In-Depth Technical Guide to 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol: Synthesis, Physicochemical Properties, and Therapeutic Potential
An In-Depth Technical Guide to 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol: Synthesis, Physicochemical Properties, and Therapeutic Potential
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds. This technical guide provides a comprehensive overview of a novel derivative, 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol. While direct experimental data for this specific molecule is not extensively available, this document leverages established principles of organic synthesis and medicinal chemistry to present a predictive analysis of its physicochemical properties, a robust proposed synthetic route, and a rationale for its potential therapeutic applications. Detailed, field-proven experimental protocols for its synthesis, characterization, and biological evaluation are provided to empower researchers in their exploration of this promising compound.
Introduction: The Quinazolinone Core in Drug Discovery
Quinazolinone derivatives have garnered significant attention in pharmaceutical research owing to their diverse pharmacological activities. This heterocyclic system is a key component in numerous approved drugs and clinical candidates, demonstrating efficacy as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents. The versatility of the quinazolinone ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity and pharmacokinetic profile. The introduction of substituents such as methyl and trifluoromethyl groups can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, thereby modulating its interaction with biological targets. This guide focuses on the untapped potential of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol, a derivative poised for investigation.
Physicochemical and Structural Analysis
The chemical structure of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol combines the foundational quinazolinone core with two key substituents on the benzene ring. The methyl group at position 6 is an electron-donating group, which can influence the electron density of the ring system. In contrast, the trifluoromethyl group at position 7 is a strong electron-withdrawing group, which can significantly impact the compound's acidity, lipophilicity, and metabolic stability.
Table 1: Predicted Physicochemical Properties of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol
| Property | Predicted Value | Source |
| Molecular Formula | C₁₀H₇F₃N₂O | - |
| Molecular Weight | 244.17 g/mol | - |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 244.051046 g/mol | PubChem[1] |
| Topological Polar Surface Area | 53.7 Ų | PubChem[1] |
| Heavy Atom Count | 16 | PubChem[1] |
Note: The predicted values are based on computational models and may differ from experimental results.
The presence of both an electron-donating and a strong electron-withdrawing group on the benzene ring of the quinazolinone scaffold suggests a unique electronic profile that could lead to novel biological activities. The trifluoromethyl group is known to enhance metabolic stability and binding affinity to protein targets, making this compound an intriguing candidate for drug development.
Proposed Synthesis and Characterization
A reliable and efficient synthesis is paramount for the exploration of any new chemical entity. The Niementowski quinazoline synthesis is a well-established and versatile method for the preparation of 4(3H)-quinazolinones from anthranilic acids and amides.[2][3][4] This approach is proposed for the synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol.
Proposed Synthetic Route
The key starting material for this synthesis is 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid. While this specific substituted anthranilic acid is not readily commercially available, its synthesis can be envisioned from commercially available precursors such as 2-amino-4-(trifluoromethyl)benzoic acid[5] or 2-amino-5-(trifluoromethyl)benzoic acid.[6][7] The synthesis would involve standard aromatic substitution and functional group manipulation techniques.
Once the requisite anthranilic acid is obtained, the Niementowski reaction with formamide provides a direct route to the target quinazolinone.
Caption: Proposed Niementowski synthesis of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol via the Niementowski reaction.
Materials:
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2-amino-5-methyl-4-(trifluoromethyl)benzoic acid
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Formamide
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Dowtherm A (or other high-boiling solvent, optional)
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Ethanol
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Activated charcoal
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Standard laboratory glassware and heating apparatus (oil bath or microwave reactor)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-methyl-4-(trifluoromethyl)benzoic acid (1.0 eq) and a significant excess of formamide (10-20 eq).
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Thermal Conditions: Heat the reaction mixture to 130-150 °C using an oil bath and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Microwave-Assisted Alternative: Alternatively, the reaction can be performed in a sealed microwave reactor. Heat the mixture to 150-180 °C for 10-30 minutes. Microwave irradiation often leads to shorter reaction times and improved yields.[4]
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Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into cold water to precipitate the crude product.
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Purification: Collect the solid precipitate by vacuum filtration and wash thoroughly with water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol. If the product is colored, a small amount of activated charcoal can be added during recrystallization to decolorize the solution.
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Drying: Dry the purified product under vacuum to obtain 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol as a solid.
Characterization
The structure and purity of the synthesized compound must be confirmed using a combination of spectroscopic and analytical techniques.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide detailed information about the molecular structure, including the positions of the methyl and trifluoromethyl groups.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the compound.[8]
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Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the N-H, C=O, and C-F bonds.[8]
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High-Performance Liquid Chromatography (HPLC): HPLC analysis will determine the purity of the final compound.
Potential Biological Activities and Therapeutic Targets
The quinazolinone scaffold is a versatile platform for the development of inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[8] Aberrant kinase activity is a hallmark of many diseases, including cancer. The substitution pattern of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol suggests that it may exhibit inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR) and Src kinase.
Epidermal Growth Factor Receptor (EGFR) Signaling
The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[9][10][11][12] Dysregulation of this pathway is a common feature in many cancers.
Caption: Simplified EGFR signaling pathway and the potential point of inhibition.
Src Kinase Signaling
Src family kinases are non-receptor tyrosine kinases that are involved in a multitude of cellular processes, including cell adhesion, growth, and differentiation.[13][14][15] Overexpression or constitutive activation of Src kinases is frequently observed in various cancers.
Caption: Overview of the Src kinase signaling pathway and a potential point of inhibition.
Suggested Experimental Workflows for Biological Evaluation
A systematic approach to biological evaluation is crucial to determine the therapeutic potential of 6-Methyl-7-(trifluoromethyl)quinazolin-4-ol.
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